7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a halogenated quinolone derivative characterized by an iodine substituent at position 7, a methoxy group at position 6, and a carboxylic acid moiety at position 2. This scaffold is part of the broader 4-oxo-1,4-dihydroquinoline-3-carboxylic acid family, which is widely studied for its antimicrobial and kinase-inhibitory properties .
Properties
Molecular Formula |
C11H8INO4 |
|---|---|
Molecular Weight |
345.09 g/mol |
IUPAC Name |
7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8INO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
WVVDEFLEEFDCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange from Chloro Precursors
As detailed in, chloro intermediates undergo nucleophilic substitution with iodide sources.
- Chloro Intermediate: Synthesize 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile via phosphorus oxychloride treatment.
- Iodination: React with sodium iodide in acetone under reflux to replace chlorine with iodine.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 12 h |
| Yield | 70% |
Directed Ortho-Metalation (DoM)
Using a methoxy group as a directing group, lithiation at position 7 followed by quenching with iodine affords the iodo derivative.
- Lithiation: Treat 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with LDA at −78°C.
- Iodination: Add iodine to the lithiated intermediate.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Yield | 55% |
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid.
- Substrate: Ethyl 6-methoxy-7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- Hydrolysis: Reflux with NaOH in ethanol-water (1:1) for 6 hours.
Key Data:
| Parameter | Value |
|---|---|
| NaOH Concentration | 2 M |
| Temperature | 100°C |
| Yield | 90% |
Alternative Synthetic Routes
Pfitzinger Reaction Adaptation
Reacting isatin derivatives with α,β-unsaturated ketones can yield quinoline-3-carboxylic acids. For 7-iodo-6-methoxy derivatives, 5-iodo-4-methoxyisatin serves as the precursor.
Key Data:
| Parameter | Value |
|---|---|
| Isatin Derivative | 5-Iodo-4-methoxyisatin |
| Yield | 60% |
Microwave-Assisted Synthesis
Reducing reaction times, microwave irradiation (150°C, 30 min) during cyclization improves yields by 15–20% compared to conventional heating.
Analytical Characterization
Critical spectroscopic data for verification:
- 1H NMR (DMSO-d6): δ 8.50 (s, 1H, H-2), 7.85 (s, 1H, H-5), 4.10 (s, 3H, OCH3), 13.20 (s, 1H, COOH).
- IR (KBr): 1680 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (COOH).
Challenges and Optimization
- Regioselectivity: Competing iodination at position 5 or 8 necessitates careful control of reaction conditions.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance iodination yields by stabilizing intermediates.
- Catalysis: Palladium catalysts (e.g., PdCl2) improve halogen exchange efficiency.
Industrial-Scale Considerations
Patent highlights biphasic systems (toluene-water) for easier product isolation. A typical workflow involves:
- Cyclization in Toluene
- Liquid-Liquid Extraction
- Crystallization from Ethanol
Scale-Up Data:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Yield | 70% | 65% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4th position, converting it to a hydroxyl group.
Substitution: The iodine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products:
Oxidation: 7-Iodo-6-methoxy-4-hydroxyquinoline-3-carboxylic acid.
Reduction: 7-Iodo-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: 7-Amino-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various quinoline-based molecules, which are of interest due to their diverse chemical properties .
Biology: In biological research, it serves as a scaffold for the development of new bioactive molecules, including potential antibacterial and antiviral agents .
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections and other diseases .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The iodine atom and the methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets . The compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell division .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological activity and physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Solubility and Bioavailability
- Iodo Derivatives : Lower aqueous solubility due to the hydrophobic iodine atom, limiting oral bioavailability .
- Fluoro Derivatives : Superior solubility and tissue penetration, making them preferred in drug development (e.g., ciprofloxacin analogs) .
- Methoxy Derivatives : Moderate solubility; methoxy groups can engage in hydrogen bonding but may increase metabolic stability .
Biological Activity
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8INO4
- Molecular Weight : 345.09 g/mol
- CAS Number : 302949-02-6
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 2-(3-fluorophenyl)-6-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (YJC-1), demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanism involved microtubule polymerization leading to mitotic phase arrest and upregulation of the CDK inhibitor p21(Cip1/Waf1) while downregulating Cdc25C phosphatase . This suggests that this compound may similarly impact cell cycle regulation.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. They have been reported to exhibit activity against various pathogens, including bacteria and fungi. The biological activity is often attributed to their ability to inhibit nucleic acid synthesis and disrupt cellular processes in microbes .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at the G2/M phase through modulation of cyclins and CDKs.
- Apoptosis Induction : Some studies suggest that quinoline derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Mechanisms : These compounds may interfere with bacterial DNA gyrase or topoisomerase, essential for bacterial replication and transcription .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
